molecular formula C8H8ClIN4 B3059469 6-Chloro-2-iodo-9-isopropyl-9H-purine CAS No. 207220-30-2

6-Chloro-2-iodo-9-isopropyl-9H-purine

Cat. No.: B3059469
CAS No.: 207220-30-2
M. Wt: 322.53 g/mol
InChI Key: QDWXVKPYLBNGEU-UHFFFAOYSA-N
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Description

6-Chloro-2-iodo-9-isopropyl-9H-purine is a chemical compound with the molecular formula C8H8ClIN4 It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-iodo-9-isopropyl-9H-purine typically involves the halogenation of a purine derivative. One common method includes the reaction of 6-chloropurine with iodine in the presence of a suitable catalyst under controlled conditions. The isopropyl group is introduced through alkylation reactions using isopropyl halides.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound with minimal impurities.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.

    Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Chloro-2-iodo-9-isopropyl-9H-purine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenated structure makes it a valuable intermediate in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antiviral and anticancer drugs.

    Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-2-iodo-9-isopropyl-9H-purine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or nucleic acids, affecting their function. The halogen atoms in the compound can form strong interactions with target molecules, influencing their activity and stability. The isopropyl group may also play a role in modulating the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

    6-Chloro-9-isopropyl-9H-purine: Lacks the iodine atom, making it less reactive in certain halogenation reactions.

    2-Iodo-9-isopropyl-9H-purine: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    6-Chloro-2-iodo-9-methyl-9H-purine: Similar structure but with a methyl group instead of an isopropyl group, potentially altering its chemical and biological properties.

Uniqueness: 6-Chloro-2-iodo-9-isopropyl-9H-purine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns and potential for diverse chemical transformations. The isopropyl group further enhances its lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-2-iodo-9-propan-2-ylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClIN4/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWXVKPYLBNGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1N=C(N=C2Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClIN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424878
Record name 6-Chloro-2-iodo-9-isopropyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207220-30-2
Record name 6-Chloro-2-iodo-9-isopropyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Chloro-9-isopropyl-9H-purin-2-ylamine (2.7 g, 12.8 mmol), CuI (1.2 g, 13.4 mmol), I2 (3.3 g, 12.8 mmol), isoamyl nitrite (10.6 mL), and CH2I2 (5.3 g, 39.3 mmol) in THF (60 mL) were heated at reflux for 75 min. The mixture was cooled to rt, filtered through Celite, and adsorbed onto silica gel. Purification by chromatography (60% EtOAc/hexane) yielded an off-white solid (13.4 g, 54%): MS [M+H]+ 323; m.p.104° C.
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step One
Name
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
1.2 g
Type
catalyst
Reaction Step One
Name
Yield
54%

Synthesis routes and methods II

Procedure details

6-chloro-9-isopropyl-9H-purin-2-amine (2.68 g, 12.7 mmol) was dissolved in THF (64 mL) at rt. Iodine (1.61 g, 6.25 mmol), CH2I2 (10.6 mL) and CuI (1.27 g, 6.66 mmol) were added. The mixture was stirred for 5 min at room temperature. Isopentyl nitrite (5.33 mL) was added. The reaction mixture was refluxed for 45 min, and was then cooled to room temperature. Saturated aqueous sodium bicarbonate solution was added, and the mixture was extracted with EtOAc three times. The combined organic phase was washed with brine, dried with MgSO4 and concentrated. The residue was purified by column chromatography on silica gel, eluting with 0 to 30% ethyl acetate in hexane to afford the title compound as a solid. 1H NMR (400 MHz, CDCl3) δ 8.09 (s, 1H), 4.95-4.88 (m, 1H), 1.65 (d, 6H). MS m/z 323.0 (M+1).
Quantity
2.68 g
Type
reactant
Reaction Step One
Name
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step Two
Name
Quantity
10.6 mL
Type
reactant
Reaction Step Two
Name
CuI
Quantity
1.27 g
Type
catalyst
Reaction Step Two
Quantity
5.33 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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